molecular formula C15H11ClO5 B191244 Fisetinidin chloride CAS No. 2948-76-7

Fisetinidin chloride

Cat. No.: B191244
CAS No.: 2948-76-7
M. Wt: 306.7 g/mol
InChI Key: GLSBVYMMIPVYDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fisetinidin chloride is an anthocyanidin, a type of flavonoid that has been obtained from various natural sources such as the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It has been found to interact with several biological targets. One of the primary targets of this compound is the CD38 enzyme . This enzyme plays a crucial role in the regulation of intracellular calcium levels and is involved in various physiological processes.

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the activity of the CD38 enzyme . Among twenty flavonoids tested, fisetinidin was found to be the least effective in inhibiting cd38 .

Biochemical Pathways

Fisetin is known to affect pathways related to inflammation, oxidative stress, and cellular signaling .

Pharmacokinetics

It’s known that the bioavailability of flavonoids is generally influenced by factors such as their degree of glycosylation and the presence of other dietary components .

Result of Action

This compound has been shown to have antibacterial effects. Specifically, it has been found to inhibit the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . These findings suggest that this compound could potentially be used as a natural antimicrobial agent.

Biochemical Analysis

Biochemical Properties

Fisetinidin chloride has been shown to interact with various biomolecules. It has been found to be the least effective in inhibiting the CD38 enzyme among twenty flavonoids tested . The CD38 enzyme plays a crucial role in the metabolism of cyclic ADP-ribose, a regulator of intracellular calcium levels .

Cellular Effects

This compound has been reported to exhibit antibacterial properties, inhibiting the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . This suggests that this compound can influence cellular function by disrupting bacterial cell metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria. For instance, it might inhibit key enzymes, bind to essential biomolecules, or alter gene expression in these organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fisetinidin chloride can be synthesized through the condensation of appropriate phenolic compounds under acidic conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phloroglucinol in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the heartwood of Acacia mearnsii. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Fisetinidin chloride stands out due to its unique combination of hydroxyl groups, which contribute to its specific chemical reactivity and biological activities.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSBVYMMIPVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583696
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2948-76-7
Record name Fisetinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2948-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fisetinidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fisetinidin chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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